Ald-Ph-PEG5-Boc: A Technical Guide for Researchers
Ald-Ph-PEG5-Boc: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ald-Ph-PEG5-Boc is a heterobifunctional linker molecule integral to the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are a revolutionary class of therapeutic agents that leverage the cell's own protein disposal machinery, the ubiquitin-proteasome system, to selectively degrade target proteins associated with disease. This guide provides a comprehensive technical overview of Ald-Ph-PEG5-Boc, including its chemical properties, applications in PROTAC synthesis, and detailed experimental protocols.
Ald-Ph-PEG5-Boc features three key chemical motifs:
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An aldehyde (Ald) group, which serves as a reactive handle for conjugation to amine-containing molecules, such as ligands for target proteins.
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A phenyl (Ph) group, which provides a rigid scaffold.
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A five-unit polyethylene glycol (PEG5) chain, a hydrophilic spacer that enhances the solubility and pharmacokinetic properties of the resulting PROTAC molecule.
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A tert-butyloxycarbonyl (Boc) protecting group on a terminal amine, allowing for orthogonal deprotection and subsequent ligation to a second molecule, typically an E3 ligase ligand.
The modular nature of Ald-Ph-PEG5-Boc makes it a versatile tool for the rational design and synthesis of PROTACs for targeted protein degradation.
Core Properties and Specifications
The physicochemical properties of Ald-Ph-PEG5-Boc are summarized below. While specific experimental data for solubility and reactivity are not extensively published, general characteristics can be inferred from its structure and the properties of similar PEGylated linkers.
| Property | Value | Source |
| CAS Number | 1433996-83-8 | MedKoo, Amsbio |
| Molecular Formula | C₂₂H₃₄O₈ | MedKoo |
| Molecular Weight | 426.5 g/mol | MedChemExpress |
| IUPAC Name | tert-butyl (2-(2-(2-(2-(2-((4-formylphenyl)methoxy)ethoxy)ethoxy)ethoxy)ethoxy)ethyl)carbamate | (Inferred) |
| Purity | Typically >98% (refer to Certificate of Analysis for specific batch) | MedKoo |
| Appearance | To be determined (often a solid or oil) | MedKoo |
| Solubility | Soluble in organic solvents such as DCM and Methanol. | BroadPharm |
| Storage Conditions | Short term (days to weeks): 0 - 4 °C; Long term (months to years): -20 °C. Store in a dry, dark environment. | MedKoo |
Mechanism of Action in PROTACs
Ald-Ph-PEG5-Boc serves as the crucial linker in a PROTAC molecule, connecting a target protein ligand to an E3 ubiquitin ligase ligand. The resulting ternary complex (Target Protein - PROTAC - E3 Ligase) brings the target protein into close proximity with the E3 ligase, facilitating the transfer of ubiquitin from an E2-ubiquitin conjugate to the target protein. This polyubiquitination marks the target protein for recognition and degradation by the 26S proteasome. The PROTAC molecule is then released to catalytically induce the degradation of additional target protein molecules.
Caption: PROTAC-mediated protein degradation pathway.
Experimental Protocols
The following protocols are adapted for Ald-Ph-PEG5-Boc from established procedures for analogous heterobifunctional linkers. Researchers should optimize these protocols for their specific target proteins and ligands.
Reductive Amination for Conjugation to a Primary Amine
This protocol describes the conjugation of the aldehyde group of Ald-Ph-PEG5-Boc to a molecule containing a primary amine (e.g., a target protein ligand).
Materials:
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Ald-Ph-PEG5-Boc
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Amine-containing molecule (Ligand-NH₂)
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Anhydrous dimethylformamide (DMF) or other suitable solvent
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Sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN)
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Reaction buffer (e.g., sodium phosphate (B84403) buffer, pH 6.0-7.5)
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Quenching solution (e.g., Tris buffer)
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Purification system (e.g., HPLC)
Procedure:
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Dissolution: Dissolve the amine-containing molecule and a 1.5 to 3-fold molar excess of Ald-Ph-PEG5-Boc in the reaction buffer. A small amount of a co-solvent like DMF can be used to aid solubility.
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Imine Formation: Gently agitate the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate Schiff base.
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Reduction: Add a 5 to 10-fold molar excess of the reducing agent (e.g., STAB) to the reaction mixture.
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Incubation: Continue the reaction at room temperature for 2-12 hours or overnight at 4°C. Monitor the reaction progress by LC-MS or HPLC.
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Quenching: Quench any unreacted aldehyde groups by adding a quenching solution and incubating for 30 minutes.
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Purification: Purify the resulting conjugate (Ligand-NH-PEG5-Boc) using an appropriate method, such as reverse-phase HPLC, to remove excess linker and reagents.
Boc Deprotection
This protocol describes the removal of the Boc protecting group to expose the terminal amine for subsequent conjugation.
Materials:
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Ligand-NH-PEG5-Boc conjugate
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Trifluoroacetic acid (TFA)
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Dichloromethane (DCM)
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Anhydrous solvent for co-evaporation (e.g., toluene)
Procedure:
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Dissolution: Dissolve the Boc-protected conjugate in a solution of 20-50% TFA in DCM.
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Reaction: Stir the reaction at room temperature for 1-2 hours. Monitor the deprotection by LC-MS until the starting material is fully consumed.
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Solvent Removal: Concentrate the reaction mixture under reduced pressure to remove the TFA and DCM.
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Co-evaporation: Co-evaporate with an anhydrous solvent like toluene (B28343) (2-3 times) to ensure complete removal of residual TFA. The resulting TFA salt of the deprotected amine (Ligand-NH-PEG5-NH₂·TFA) is often used directly in the next step.
Amide Coupling to an E3 Ligase Ligand
This protocol describes the final step of PROTAC synthesis: the coupling of the deprotected amine to a carboxylic acid-containing E3 ligase ligand.
Materials:
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Deprotected amine conjugate (Ligand-NH-PEG5-NH₂·TFA)
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E3 ligase ligand with a carboxylic acid (E3-COOH)
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Anhydrous DMF
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Coupling agent (e.g., HATU, HBTU)
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Base (e.g., DIPEA, triethylamine)
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Purification system (e.g., preparative HPLC)
Procedure:
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Dissolution: Dissolve the deprotected amine conjugate and a 1.2-fold molar excess of the E3 ligase ligand in anhydrous DMF.
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Base Addition: Add 4-5 equivalents of a non-nucleophilic base such as DIPEA to neutralize the TFA salt and to facilitate the coupling reaction.
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Coupling Agent Addition: Add 1.5 equivalents of the coupling agent (e.g., HATU).
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Reaction: Stir the reaction at room temperature for 4-6 hours. Monitor the reaction progress by LC-MS.
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Work-up and Purification: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate and brine. Dry the organic layer, concentrate, and purify the crude product by preparative HPLC to obtain the final PROTAC.
Caption: General workflow for PROTAC synthesis.
Conclusion
Ald-Ph-PEG5-Boc is a valuable and versatile chemical tool for the construction of PROTACs. Its well-defined structure, incorporating a reactive aldehyde, a hydrophilic PEG spacer, and an orthogonally protected amine, provides researchers with a robust platform for the synthesis of potent and selective protein degraders. The protocols and information provided in this guide serve as a starting point for the rational design and development of novel therapeutics based on targeted protein degradation. As with any chemical synthesis, reaction conditions should be optimized for each specific application to ensure high yields and purity of the final PROTAC molecule.
